N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 396.0 g/mol. It features a unique combination of functional groups, including a furan ring, a dimethylamino group, and a benzothiazole moiety, which contribute to its biological activity and chemical reactivity.
This compound is classified as an organic molecule and is primarily used in research settings for its potential pharmacological properties. It has not yet received approval for therapeutic use by regulatory bodies such as the Food and Drug Administration. It is often utilized in in vitro studies to explore its interactions with various biological targets, particularly in the context of cancer research and neurodegenerative diseases .
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves several key steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can be represented using various notations:
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl
UJLCXPRUSOHMCH-UHFFFAOYSA-N
This compound exhibits a complex three-dimensional arrangement due to the presence of multiple rings and functional groups, which influences its interaction with biological targets .
The chemical reactivity of N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can be attributed to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.
The mechanism of action for N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with specific biological targets:
Further research is required to fully elucidate these mechanisms and their implications for therapeutic applications.
These properties are crucial for handling the compound in laboratory settings and for potential formulation into therapeutic agents .
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has several potential applications:
Continued research into this compound may yield valuable insights into its pharmacological potential and lead to novel therapeutic strategies.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2
CAS No.: